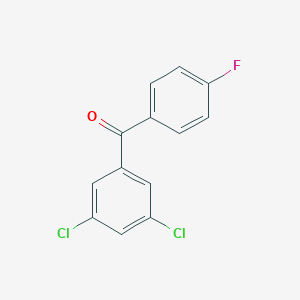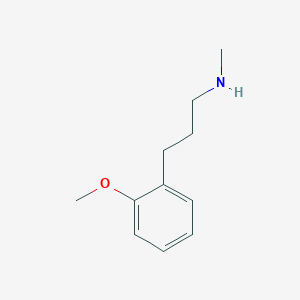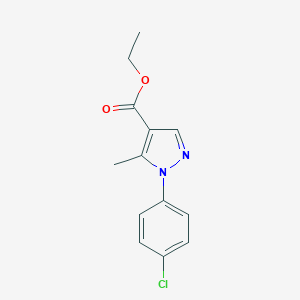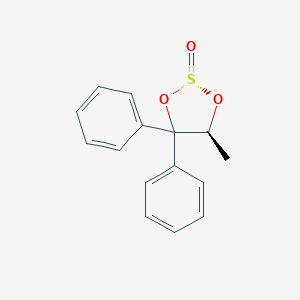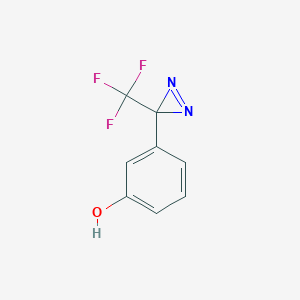
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photoactivation and Alkylation
- Research by Raimer and Lindel (2013) demonstrates the use of diazirine derivatives, like 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol, in photoactivation processes. They showed that irradiating such compounds leads to Friedel-Crafts alkylations, a type of chemical reaction, which suggests cleaner and more efficient use in chemical biology (Raimer & Lindel, 2013).
Photoaffinity Reagents
- Shih and Bayley (1985) discussed the preparation of a specific diazirine-based amino acid for incorporation into peptide photoaffinity reagents. They highlighted its utility as a building block for peptide-based probes in biochemistry (Shih & Bayley, 1985).
Chromogenic Diazirine
- Hatanaka et al. (1989) synthesized diazirine derivatives as carbene precursors with chromogenic groups. This approach allows for spectrophotometric detection of labeled products in photoaffinity labeling, avoiding the need for radioactive techniques (Hatanaka et al., 1989).
Surface Modification
- Lawrence et al. (2011) utilized 3-aryl-3-(trifluoromethyl)diazirines for the covalent surface modification of graphitic carbon and carbon nanotubes. This demonstrates the compound's utility in material science, particularly in modifying carbon-based materials (Lawrence et al., 2011).
Photocrosslinking in Molecular Biology
- Kogon et al. (1992) synthesized a new cleavable carbene-generating reagent used in photocrosslinking experiments in molecular biology. This highlights the compound's role in studying molecular interactions and structures (Kogon et al., 1992).
Gold Nanoparticle Modification
- Ismaili, Lee, and Workentin (2010) demonstrated the use of diazirine-modified gold nanoparticles for efficient photoinduced interfacial carbene insertion reactions. This research has implications for nanoparticle technology and surface chemistry (Ismaili et al., 2010).
Photolabeling Studies
- Kumar, Tipton, and Manetsch (2016) developed ambient light stable diazirine photolabels, enhancing the utility of these compounds in photolabeling studies, particularly in biological research (Kumar et al., 2016).
Synthesis and Labeling
- Ambroise et al. (2001) discussed the synthesis of bifunctional diazirinyl building blocks, including their tritiated versions, for use in photoactivatable tags for labeling proteins or small molecules (Ambroise et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-2-1-3-6(14)4-5/h1-4,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGENIUKSOIBFBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2(N=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

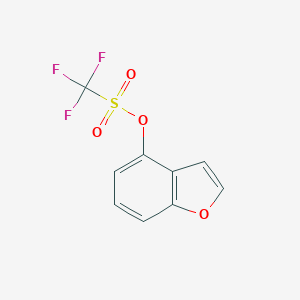
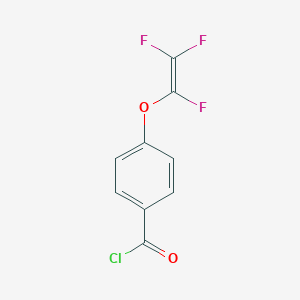
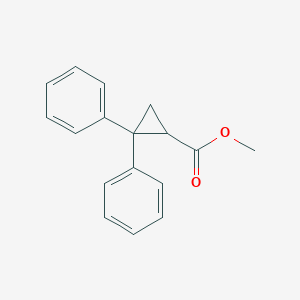
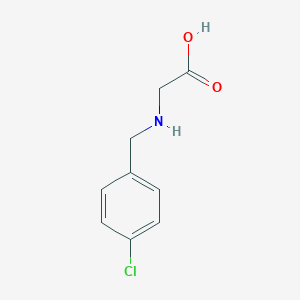
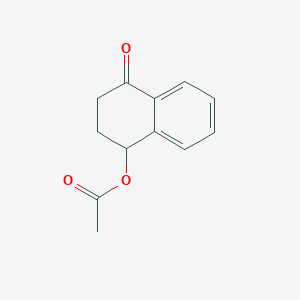
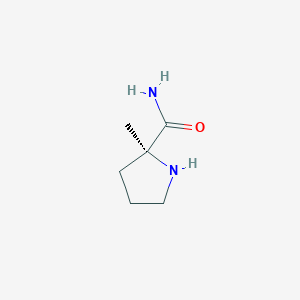
![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)
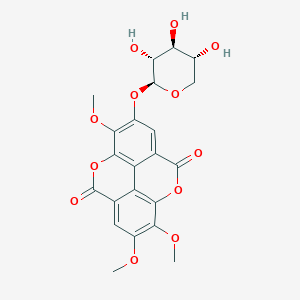
![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)
